Enhanced Hydrophobicity and Steric Shielding vs. Diphenylsilane
The substitution of two hydrogen atoms in diphenylsilane (Ph2SiH2) with two 2-cyclohexylethyl groups in the target compound results in a >2-fold increase in molecular weight (184.3 g/mol to 404.7 g/mol) and a corresponding increase in molecular volume and rotatable bonds. While no direct hydrolysis kinetic data exists for this specific compound, class-level inference from patent literature establishes that the hydrolytic stability of silylated products is directly proportional to the steric bulkiness of the substituents on the silicon atom [1]. The presence of the two cyclohexylethyl moieties provides substantially greater steric hindrance than the hydride or smaller alkyl groups found in common alternatives, predicting a significantly longer half-life against hydrolysis [1].
| Evidence Dimension | Molecular Weight and Structural Complexity (as a proxy for steric bulk and hydrophobicity) |
|---|---|
| Target Compound Data | 404.7 g/mol; C28H40Si; 8 rotatable bonds [2] |
| Comparator Or Baseline | Diphenylsilane (Ph2SiH2): 184.3 g/mol; C12H12Si; 2 rotatable bonds |
| Quantified Difference | Difference of +220.4 g/mol (+120% increase) and +6 rotatable bonds |
| Conditions | Data derived from PubChem computed molecular properties (2025.09.15 release) [2] and vendor specifications . |
Why This Matters
A larger, more hydrophobic molecule with greater steric hindrance around the silicon center will exhibit slower hydrolysis kinetics, a critical factor for shelf-life and performance in moisture-sensitive applications [1].
- [1] Shin-Etsu Chemical Co., Ltd. (2021). Organosilane compounds having bulky substituent and preparation thereof. U.S. Patent No. 11,066,427 B2. View Source
- [2] PubChem. (2026). Compound Summary for CID 4621519, Bis(2-cyclohexylethyl)diphenylsilane. National Center for Biotechnology Information. View Source
